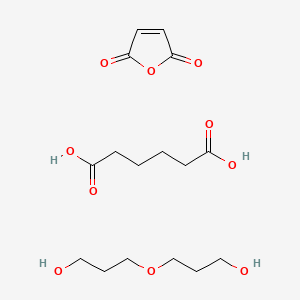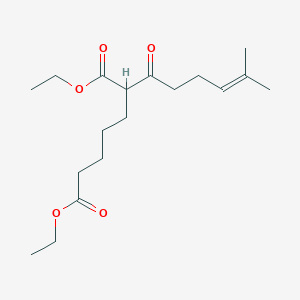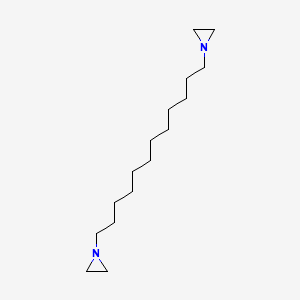
1,1'-(Dodecane-1,12-diyl)bis(aziridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dodecane-1,12-diyl)bis(aziridine) is a chemical compound characterized by the presence of two aziridine rings connected by a dodecane chain. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) typically involves the reaction of aziridine with a dodecane dihalide. One common method is the reaction of aziridine with 1,12-dibromododecane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques such as distillation or chromatography are often employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Dodecane-1,12-diyl)bis(aziridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Polymerization: Aziridines can undergo polymerization to form polyaziridines, which have applications in coatings and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products:
- Substituted amines, ethers, thioethers
- Aziridine N-oxides
- Polyaziridines
Wissenschaftliche Forschungsanwendungen
1,1’-(Dodecane-1,12-diyl)bis(aziridine) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) involves the high reactivity of the aziridine rings. The strained three-membered ring structure makes aziridines highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as cross-linking in polymers and biological systems .
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine rings are targeted by nucleophiles, leading to the formation of new bonds and functional groups.
Polymerization Pathways: The compound can undergo polymerization, forming polyaziridines with unique properties.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Dodecane-1,12-diyl)bis(aziridine) can be compared with other aziridine-containing compounds:
1,1’-(1,12-Dodecanediyl)di(2,4-imidazolidinedione): Similar in structure but contains imidazolidinedione rings instead of aziridine rings.
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione: Another related compound with imidazolidine-2,4-dione rings.
Uniqueness: The presence of aziridine rings in 1,1’-(Dodecane-1,12-diyl)bis(aziridine) imparts unique reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
56522-41-9 |
|---|---|
Molekularformel |
C16H32N2 |
Molekulargewicht |
252.44 g/mol |
IUPAC-Name |
1-[12-(aziridin-1-yl)dodecyl]aziridine |
InChI |
InChI=1S/C16H32N2/c1(3-5-7-9-11-17-13-14-17)2-4-6-8-10-12-18-15-16-18/h1-16H2 |
InChI-Schlüssel |
ISYUYEHIIPXBME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCCCCCCCCCCCN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


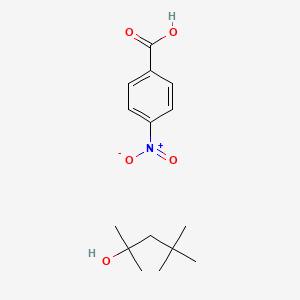
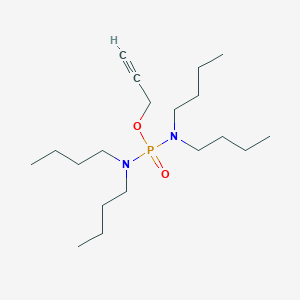
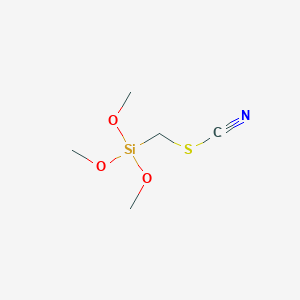
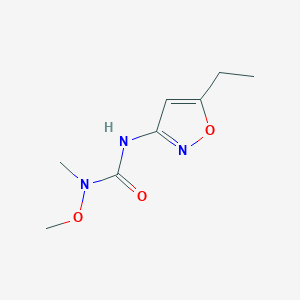
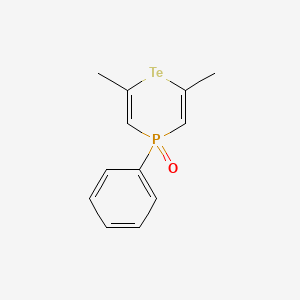
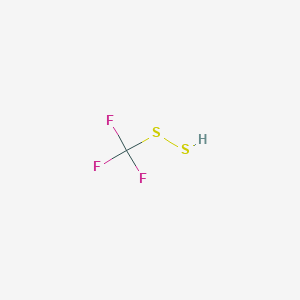
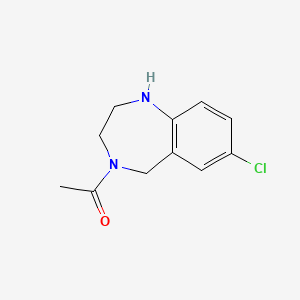
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

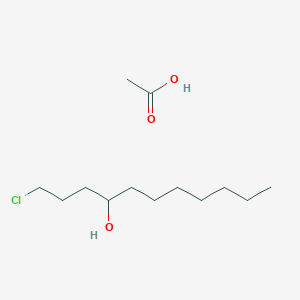
![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
